(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
Description
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate features a complex structure integrating multiple pharmacophoric elements:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxyphenyl group, known for its electron-rich aromatic system, enabling π-π stacking interactions in biological targets.
- Isoxazole ring: A five-membered heterocycle (O, N) contributing to metabolic stability and hydrogen-bonding capacity.
- Acetate linker: Enhances molecular flexibility and facilitates interactions with polar residues.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7S/c1-14(2)31(25,26)18-6-3-15(4-7-18)9-22(24)27-12-17-11-20(30-23-17)16-5-8-19-21(10-16)29-13-28-19/h3-8,10-11,14H,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLWMYQVGTPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule with potential biological significance. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various pharmacological activities.
- Isoxazole ring : Often associated with neuroactive properties.
- Isopropylsulfonylphenyl group : Imparts unique electronic properties that may influence biological interactions.
Molecular Formula
The molecular formula is , indicating a complex structure with multiple functional groups.
Pharmacological Effects
Research indicates that compounds similar to (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The isoxazole ring has been linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .
- Neuroprotective Properties : Compounds containing isoxazole structures are often evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Receptors : The isoxazole moiety may interact with GABA receptors, influencing neurotransmitter activity .
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in inflammatory pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a related compound featuring the benzo[d][1,3]dioxole structure. The results indicated effective inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases .
Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a derivative of the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals .
Data Table
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole, including those containing isoxazole moieties, exhibit significant anticonvulsant properties. A study demonstrated that certain benzo[d][1,3]dioxole derivatives showed protective effects against seizures in animal models, suggesting that similar compounds could be developed for therapeutic use in epilepsy management .
Table 1: Anticonvulsant Activity of Benzo[d][1,3]dioxole Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| 3c | 9.8 | 229.4 | 23.4 |
| 4c | TBD | TBD | TBD |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases .
Synthetic Pathways
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate can be achieved through various chemical reactions involving isoxazole formation and subsequent esterification processes. Efficient synthetic methods are critical for scaling up production for research and clinical trials.
Table 2: Synthetic Routes for Isoxazole Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Acidic conditions |
| 2 | Esterification | Reflux with acid catalyst |
| 3 | Purification | Chromatography |
Neuropharmacological Studies
In a recent study focusing on neuropharmacological properties, derivatives similar to (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate were evaluated for their effects on neurotransmitter systems involved in mood regulation and seizure activity. The results indicated a promising profile for managing conditions such as anxiety and epilepsy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : The target compound’s isopropylsulfonyl group contrasts with the trifluoromethyl group in . While both enhance polarity, the sulfonyl group may improve solubility and hydrogen-bonding capacity compared to the lipophilic CF₃ group.
- Aromatic Systems : The benzo[d][1,3]dioxol moiety in the target compound and enables π-π interactions, unlike the tert-butylphenyl group in , which prioritizes hydrophobic interactions.
- Scaffold Flexibility: The piroxicam analogs in demonstrate that minor scaffold modifications (e.g., sulfonamide vs. acetate linkers) can significantly alter biological activity.
Mechanistic and Computational Insights
Shared Mechanisms of Action (MOAs)
Evidence from indicates that compounds with similar scaffolds (e.g., oleanolic acid vs. hederagenin) often share MOAs due to conserved physicochemical properties. The target compound’s isoxazole-benzo[d][1,3]dioxol core may engage in:
- Large-scale molecular docking with proteins via heterocyclic and aromatic interactions.
- Hydrogen bonding through the sulfonyl group, analogous to raltegravir-like interactions observed in .
Divergent Activities via Substituent Effects
- Anti-HIV Activity : Piroxicam analogs in achieved EC₅₀ values of 20–25 µM, highlighting the importance of sulfonamide/sulfonyl groups in integrase inhibition. The target compound’s isopropylsulfonyl group may mimic this interaction.
- Metabolic Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, whereas the target compound’s sulfonyl group may improve aqueous solubility.
Stability and Intermolecular Interactions
Single-crystal X-ray and DFT studies on analogs (e.g., ) reveal:
- Hydrogen-bond networks stabilize sulfonate/sulfonyl-containing compounds.
- Hirshfeld surface analysis suggests that the isopropylsulfonyl group in the target compound may participate in C–H···O interactions, enhancing crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
